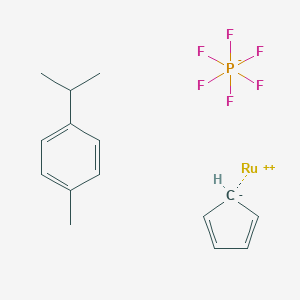

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex with the molecular formula C15H19Ru · PF6 . It is often used as a catalyst in various chemical reactions .

Synthesis Analysis

The synthesis of similar ruthenium complexes has been reported in the literature . For instance, water-soluble ruthenium (II) mononuclear complexes were synthesized from the reaction of the organometallic Lewis acid [CpRu (CO) 2 ]BF 4 with amine ligands at room temperature .

Molecular Structure Analysis

The molecular structure of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is characterized by a ruthenium atom coordinated to a cyclopentadienyl ring and a p-cymene molecule . The exact mass of the compound is 446.017197 g/mol .

Chemical Reactions Analysis

Ruthenium complexes, including Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, have been shown to exhibit high catalytic activity in various chemical reactions . For example, they have been used as homogeneous catalysts in styrene oxidation .

Physical and Chemical Properties Analysis

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a powder with a melting point of 83-84 °C . It has a molecular weight of 445.3 g/mol .

Scientific Research Applications

Catalysis in Hydrogenation and Oxidation Reactions : These complexes have been used in transfer hydrogenation of ketones and secondary alcohol oxidation. Studies show that p-cymene systems demonstrate higher catalytic activity compared to cyclopentadienyl systems (Malan et al., 2019).

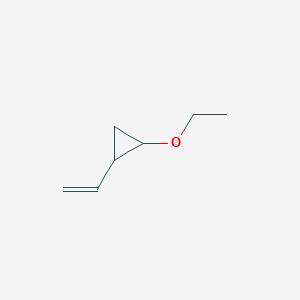

Allylic Etherification Catalysis : Cyclopentadienyl ruthenium complexes are effective in catalyzing decarboxylative allylic rearrangement of allyl aryl carbonates with good levels of regio- and enantioselectivity (Austeri et al., 2010).

Atom Transfer Radical Polymerisation (ATRP) : Certain ruthenium(II)–p-cymene complexes are efficient catalysts for controlled atom transfer radical polymerisation of specific monomers (Delaude et al., 2003).

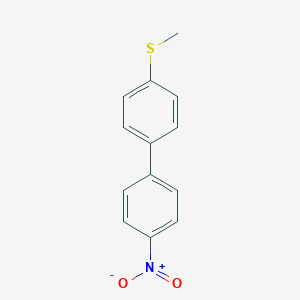

Interaction with Biomolecules : These ruthenium complexes have shown interactions with biologically relevant thiols and selenols, resulting in inhibition of enzymes like thioredoxin reductase and cathepsin B (Oehninger et al., 2013).

Selective Monoarylation in Water : Ruthenium(II)-phosphine catalysts have been used for ortho monoarylation of functional arenes in water, demonstrating their utility in green chemistry applications (Arockiam et al., 2013).

Direct Condensation of Alcohols into Esters : The ruthenium complex [RuCl2(IiPr)(p-cymene)] catalyzes the condensation of primary alcohols into esters, releasing hydrogen gas (Sølvhøj & Madsen, 2011).

Cytotoxic Potency in Cancer Cell Lines : Studies have explored the cytotoxic effects of ruthenium complexes in cancer cell lines, providing insights into their potential therapeutic applications (Geisler et al., 2022).

Polymorphism in Organometallic Ruthenium(II) Complexes : Research into the crystallization and polymorphism of these complexes provides valuable information for disciplines like crystallography and material science (Traven et al., 2018).

Redox Isomerization of Allyl Alcohols : These complexes have been used to catalyze the redox isomerization of allyl alcohols to saturated aldehydes or ketones, showing high chemoselectivity (Trost & Kulawiec, 1993).

Synthesis of Cyclopentadienyl Ruthenium(II) Complexes : Research on the synthesis and characterization of these complexes with different ligands, including their cytotoxicity on cancer cells, expands the understanding of their biological applications (Florindo et al., 2014).

Mechanism of Action

Target of Action

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly colorectal cancer cells . It interacts with these cells and induces changes that lead to cell death .

Mode of Action

The compound interacts with cancer cells by binding to specific sites and inducing changes in the cell’s normal functions . This interaction leads to decreased cell proliferation, induced cell cycle arrest, and increased apoptosis . The exact binding sites and the nature of these interactions are still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways in cancer cells. It has been shown to inhibit the MEK/ERK and PI3K/AKT signaling pathways . These pathways are involved in cell proliferation and survival, so their inhibition leads to decreased cell growth and increased cell death .

Result of Action

The result of the action of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a decrease in the viability of cancer cells . It achieves this by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . Additionally, it leads to a decrease in cellular clonogenic ability and cell migration, which is associated with the disruption of F-actin cytoskeleton integrity .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in tetrahydrofuran solvent, followed by the addition of p-cymene and hexafluorophosphate.", "Starting Materials": [ "Ruthenium trichloride", "Cyclopentadienyl sodium", "Tetrahydrofuran", "P-cymene", "Hexafluorophosphate" ], "Reaction": [ "Dissolve ruthenium trichloride in tetrahydrofuran", "Add cyclopentadienyl sodium to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter off any solids", "Add p-cymene to the filtrate", "Add hexafluorophosphate to the solution", "Stir the mixture for several hours", "Filter off any solids and wash with diethyl ether", "Dry the product under vacuum" ] } | |

CAS No. |

147831-75-2 |

Molecular Formula |

C15H19F6PRu |

Molecular Weight |

445.3 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;;-1;+1 |

InChI Key |

KHUJNZPWTSOTDJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

SMILES |

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Ru+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)

![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)